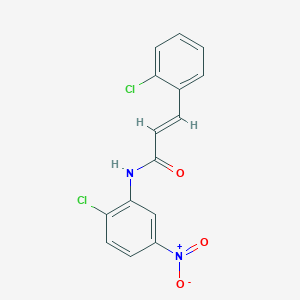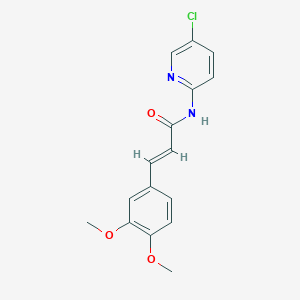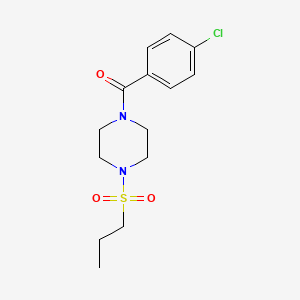![molecular formula C16H17N3O3S B5880799 N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide, also known as NBPF, is a synthetic compound that has gained attention in the scientific community due to its potential use in cancer treatment.
Wirkmechanismus
The exact mechanism of action of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is not fully understood. However, studies have shown that N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide inhibits the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells (Li et al., 2018). CAIX plays a role in regulating the pH of cancer cells, and its inhibition by N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide may lead to cell death (Li et al., 2018).
Biochemical and Physiological Effects
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been found to have low toxicity in normal cells and tissues, suggesting that it may have a favorable safety profile for use in cancer treatment (Li et al., 2018). In addition to its anti-tumor activity, N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors (Li et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide in lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a versatile tool for studying cancer biology. However, one limitation is that the exact mechanism of action of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
For research include the development of more potent and selective CAIX inhibitors, investigation of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide's effects on the tumor microenvironment, and determination of the optimal dosing and administration for use in cancer treatment.
Synthesemethoden
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide is synthesized through a multi-step process that involves the reaction of 4-(isobutyrylamino)aniline with carbon disulfide and potassium hydroxide to form the intermediate 4-(isobutyrylamino)phenyl dithiocarbamate. This intermediate is then reacted with 2-furoyl chloride to produce N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide (Li et al., 2018).
Wissenschaftliche Forschungsanwendungen
N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has been studied for its potential use in cancer treatment. In vitro studies have shown that N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide inhibits the growth of various cancer cell lines, including breast, lung, and liver cancer cells (Li et al., 2018). In vivo studies have also demonstrated the anti-tumor activity of N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide in mice with breast and liver cancer (Li et al., 2018). N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide has also been found to sensitize cancer cells to chemotherapy drugs, suggesting that it may be useful in combination with other cancer treatments (Li et al., 2018).
Eigenschaften
IUPAC Name |
N-[[4-(2-methylpropanoylamino)phenyl]carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10(2)14(20)17-11-5-7-12(8-6-11)18-16(23)19-15(21)13-4-3-9-22-13/h3-10H,1-2H3,(H,17,20)(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAOCGHBIYYDMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)









![2-[(2-methyl-2-propen-1-yl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5880794.png)

